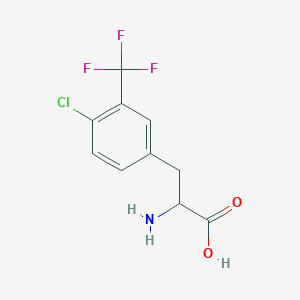

4-Chloro-3-(trifluoromethyl)-DL-phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-3-(trifluoromethyl)-DL-phenylalanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a chloro group and a trifluoromethyl group attached to the phenyl ring of the phenylalanine molecule

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine typically involves the introduction of the chloro and trifluoromethyl groups onto the phenylalanine backbone. One common method is the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with an appropriate amino acid precursor under controlled conditions. The reaction is usually carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C . The product is then purified and characterized using various analytical techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for commercial use.

化学反応の分析

Types of Reactions

4-Chloro-3-(trifluoromethyl)-DL-phenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of the chloro or trifluoromethyl groups, resulting in different products.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity:

4-Chloro-3-(trifluoromethyl)-DL-phenylalanine is a key component in the synthesis of Regorafenib, a multi-kinase inhibitor used in cancer treatment. Regorafenib has been approved for treating metastatic colorectal cancer and gastrointestinal stromal tumors. The compound's trifluoromethyl group enhances its potency and selectivity for certain kinase targets, which is crucial for its therapeutic efficacy .

Table 1: Comparison of Anticancer Agents Derived from this compound

| Compound | Target Cancer Type | Mechanism of Action | Approval Status |

|---|---|---|---|

| Regorafenib | Metastatic Colorectal Cancer | Multi-kinase inhibition | Approved |

| Other Derivatives | Various (under investigation) | Varies (e.g., targeted therapy) | In Development |

Research Applications

Biochemical Studies:

The compound serves as a valuable tool in biochemical research, particularly in studies involving protein synthesis and enzyme activity modulation. Its structural similarity to natural amino acids allows it to be incorporated into peptides and proteins, enabling researchers to investigate the effects of fluorination on biological activity.

Case Study: Protein Modification

In a study investigating the effects of fluorinated amino acids on protein stability, researchers incorporated this compound into a model protein. The results indicated that the fluorinated variant exhibited enhanced thermal stability compared to its non-fluorinated counterpart, suggesting potential applications in developing more robust therapeutic proteins .

Pharmaceutical Formulations

Formulation Development:

The compound's unique properties make it suitable for formulating novel drug delivery systems. Its ability to form stable complexes with various excipients can enhance the solubility and bioavailability of poorly soluble drugs.

Table 2: Formulation Characteristics of this compound

| Property | Value |

|---|---|

| Solubility | High (in DMSO, methanol) |

| Stability | Stable under ambient conditions |

| Compatibility | Compatible with various excipients |

Synthetic Applications

Chemical Synthesis:

The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents and agrochemicals. Its trifluoromethyl group is particularly valuable in enhancing lipophilicity and metabolic stability.

Case Study: Synthesis Pathway

A notable synthetic route involves the reaction of 4-chloroaniline with trifluoroacetic anhydride, followed by hydrolysis to yield this compound. This method has been optimized for yield and purity, making it a preferred approach in industrial settings .

作用機序

The mechanism of action of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .

類似化合物との比較

Similar Compounds

4-Chloro-3-(trifluoromethyl)phenyl isocyanate: A related compound used in the synthesis of 4-Chloro-3-(trifluoromethyl)-DL-phenylalanine.

4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: Another similar compound with different functional groups and reactivity.

Uniqueness

This compound is unique due to the presence of both chloro and trifluoromethyl groups on the phenylalanine backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

生物活性

4-Chloro-3-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative notable for its unique structural features, including a chloro group and a trifluoromethyl group attached to the phenyl ring. This compound has garnered attention in pharmacological research due to its distinct biological activities, which are influenced by its molecular structure.

- Molecular Formula : C10H8ClF3N

- Molecular Weight : Approximately 267.63 g/mol

- CAS Number : 63687-03-6

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may improve membrane permeability and bioavailability, making it a valuable candidate for various biochemical applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Pharmacological Applications :

- The compound is utilized in studies related to protein interactions and enzymatic activity due to its ability to mimic natural amino acids while introducing unique functional groups that can alter biological responses .

- Its structural modifications allow it to interact with various biological targets, indicating potential roles in drug development.

-

Antimicrobial Activity :

- Research has shown that derivatives of phenylalanine, including those with trifluoromethyl substitutions, exhibit significant antibacterial properties against various strains. For instance, compounds similar to this compound have been tested against Staphylococcus aureus and Mycobacterium tuberculosis, demonstrating promising minimum inhibitory concentrations (MICs) .

- Anticancer Potential :

Table 1: Biological Activity Profiles

The biological activity of this compound is largely attributed to its ability to alter protein interactions and influence enzymatic pathways. The trifluoromethyl group not only increases lipophilicity but also enhances the compound's binding affinity to various receptors and enzymes, which can lead to altered physiological responses.

- Protein Interaction Studies :

- Signal Pathway Modulation :

特性

IUPAC Name |

2-amino-3-[4-chloro-3-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3NO2/c11-7-2-1-5(4-8(15)9(16)17)3-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPSDJVDEMVFGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。